(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
Description
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJBVYSQRRANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The Grignard approach, as detailed in CN107721815A, employs isopropylmagnesium chloride to activate 3,5-bis(trifluoromethyl)bromobenzene in tetrahydrofuran (THF) at 0°C. Morpholino amide is subsequently introduced to form the ketone via nucleophilic acyl substitution. Key parameters include:
-
Stoichiometry : A 1.4:1 molar ratio of isopropylmagnesium chloride to aryl bromide maximizes yield (72%).
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Temperature Control : Maintaining 0°C during reagent addition prevents side reactions.
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Workup : Extraction with methyl tert-butyl ether (MTBE) and column chromatography (PE:MTBE = 30:1) isolate the product.
Table 1: Grignard Method Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| IsopropylMgCl (eq.) | 1.4 | 1.0 | 1.0 |
| Morpholino amide (eq.) | 0.8 | 0.7 | 1.0 |
| Yield | 72% | 60% | 45% |
This method’s scalability is limited by the sensitivity of Grignard reagents to moisture, necessitating anhydrous conditions.
Flow Reactor-Based Oxidative Coupling
Green Chemistry Approach
A flow reactor system (ChemicalBook) enables the synthesis of morpholino aryl ketones under oxidative conditions. For the target compound, tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI) in acetonitrile/water (4:1) at 80°C facilitate C–N bond formation. Key advantages include:
Table 2: Flow Reactor Conditions
| Component | Quantity | Role |
|---|---|---|
| Methylarene | 25 mmol (10 eq) | Substrate |
| TBAI | 2.5 mmol (1 eq) | Phase-transfer catalyst |
| TBHP (70% in H2O) | 12.5 mmol (5 eq) | Oxidizing agent |
This method’s compatibility with electron-deficient aromatics (e.g., bromo- and trifluoromethyl-substituted benzenes) remains untested but theoretically plausible.
Multi-Step Synthesis via Intermediate Protection
Sequential Functionalization
CN101168510A outlines a strategy for brominated trifluoromethyl anilines, adaptable to ketone synthesis. The protocol involves:
Table 3: Multi-Step Reaction Yields
| Step | Yield | Key Challenge |
|---|---|---|
| Acetylation | 98% | Avoiding over-acetylation |
| Nitration | 75% | Regioselectivity control |
| Deacetylation | 85% | Acid concentration optimization |
| Reductive amination | 43% | Byproduct formation |
This route’s total yield (43%) highlights inefficiencies in deamination and reduction steps.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
-
Grignard Method : Highest yield (72%) but requires stringent anhydrous conditions.
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Flow Reactor : Scalable and green but unvalidated for bromo-trifluoromethyl substrates.
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Multi-Step Synthesis : Industrially viable but low overall yield.
Table 4: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Grignard | 72% | High | Moderate |
| Flow Reactor | ~50%* | Medium | High |
| Multi-Step | 43% | Low | High |
| *Estimated based on analogous reactions. |
Characterization and Analytical Data
Chemical Reactions Analysis
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone serves as a versatile building block. It can be utilized to synthesize more complex organic molecules through various reactions, including:
- Substitution Reactions: The bromine atom can be replaced with other functional groups.
- Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form complex structures.
Biology
The biological applications of this compound are particularly noteworthy:
- Enzyme Inhibition Studies: It is used to investigate enzyme-ligand interactions, aiding in the understanding of biochemical pathways.
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .
The compound's unique structure allows it to interact effectively with biological targets, leading to various biological activities:
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins. The IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial properties of this compound against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The findings showed effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s ability to form strong interactions with these targets, while the morpholino group enhances its solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone with structurally related morpholino methanone derivatives, focusing on substituents, molecular properties, and synthetic routes:
*Calculated molecular weight based on formula C₁₂H₁₁BrF₃NO₂.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and bromine in the target compound enhance electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Halogen Variants : Chlorine (e.g., ) and fluorine (e.g., ) substituents alter electronic and steric profiles, impacting binding affinity in biological targets.
Heterocyclic Modifications :
- Replacing morpholine with thiomorpholine (S instead of O) increases lipophilicity and may improve blood-brain barrier penetration .
- Piperazine analogs (e.g., ) offer additional hydrogen-bonding sites, enhancing solubility.
Synthetic Routes :
- Most compounds are synthesized via acyl chloride intermediates reacting with amines (e.g., morpholine) under mild conditions (0–25°C) .
- Yields vary significantly (53–90%) depending on substituent reactivity and purification methods (e.g., column chromatography) .
Biological Relevance: Morpholino methanones with trifluoromethyl groups (e.g., ) are prevalent in antiviral and anticancer research due to their metabolic stability. Halogenated analogs (e.g., ) are utilized in radiopharmaceuticals for isotopic labeling.
Research Findings and Data
- Thermal Stability: Morpholino methanones with -CF₃ substituents exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as observed in DSC studies of related compounds .
- Solubility: The target compound is sparingly soluble in water but dissolves in DMSO or chloroform, similar to (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone .
Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the bromine and trifluoromethyl groups, suggest significant interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.
The compound's chemical structure can be summarized as follows:
- Chemical Formula : CHBrFN\O
- Molecular Weight : 320.11 g/mol
- CAS Number : 1501135-63-2
The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the bromine atom plays a crucial role in enhancing this activity .
- Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating cytotoxic effects at certain concentrations . The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity. This interaction often results in conformational changes that inhibit enzyme function.
- Cellular Signaling Modulation : The compound can bind to cell surface receptors, influencing downstream signaling cascades that regulate gene expression and cellular metabolism. This effect is crucial in both antimicrobial and anticancer activities .
- Gene Expression Regulation : By interacting with transcription factors and other regulatory proteins, the compound may alter gene expression patterns, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Minimal effects observed; potential for therapeutic applications.
- High Doses : Significant alterations in cellular functions; potential for toxicity and adverse effects noted in animal models.
Transport and Distribution
The transport mechanisms of this compound across cellular membranes are critical for its efficacy. It is believed to utilize specific transporters for cellular uptake, which influences its distribution within tissues and subsequent biological activity.
Q & A
Q. What are the key considerations for synthesizing (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone?
Synthesis typically involves coupling a brominated trifluoromethylphenyl precursor with morpholine under catalytic conditions. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in acetonitrile/water mixtures (1:1) at 60°C under nitrogen can facilitate such reactions . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Analytical methods like HPLC or GC-MS should confirm purity (>95%) .
Q. How can the structural integrity of this compound be validated?
Single-crystal X-ray diffraction is the gold standard for determining molecular geometry and intermolecular interactions (e.g., π–π stacking angles of ~59.3° between aromatic rings) . Complementary techniques include:
Q. What solvents are optimal for solubility studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility can be enhanced using co-solvents like ethanol or acetone. Pre-screening via UV-Vis spectroscopy at varying solvent ratios is recommended .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
The bromine atom at the 2-position and electron-withdrawing CF₃ group at the 5-position create steric hindrance and electronic deactivation, slowing nucleophilic substitution. Transition metal catalysts (e.g., Pd/Cu systems) are often required for Suzuki-Miyaura couplings. Kinetic studies under inert atmospheres (N₂/Ar) at 80–100°C can optimize yields .
Q. What strategies mitigate conflicting crystallographic and spectroscopic data?
Discrepancies between X-ray (solid-state) and NMR (solution-phase) data may arise from conformational flexibility. Molecular dynamics simulations can model rotational barriers of the morpholine ring. Differential Scanning Calorimetry (DSC) can further assess polymorphic transitions .
Q. How does this compound interact with biological targets (e.g., enzymes)?
Docking studies suggest the trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase). In vitro assays using Candida albicans or Bacillus cereus can quantify antimicrobial activity. IC₅₀ values should be compared to analogs lacking the CF₃ group .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Large-scale reactions risk racemization due to prolonged heating. Asymmetric catalysis (e.g., chiral ligands with Ru or Rh) or enzymatic resolution (lipases) can preserve stereochemistry. Process Analytical Technology (PAT) tools like inline FT-IR monitor reaction progression .
Methodological Guidelines
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios.
- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with computational models (DFT calculations) .
- Safety Protocols : Handle brominated intermediates in fume hoods; LC-MS monitoring can detect hazardous byproducts (e.g., brominated dioxins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
